6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14966012
Molecular Formula: C24H25N5O4
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N5O4 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H25N5O4/c1-32-14-13-29-21(25)18(23(30)26-11-10-16-6-8-17(33-2)9-7-16)15-19-22(29)27-20-5-3-4-12-28(20)24(19)31/h3-9,12,15,25H,10-11,13-14H2,1-2H3,(H,26,30) |
| Standard InChI Key | FNGRCIRMEMHOHX-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Introduction
6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique triazatricyclo framework. This structure includes multiple nitrogen atoms, contributing to its diverse chemical properties and potential biological activities. The compound's molecular weight is approximately 475.5 g/mol, as reported in similar triazatricyclo compounds.
Structural Features
The compound contains several key structural features:
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Triazatricyclo Framework: This framework is crucial for its chemical reactivity and potential interactions with biological macromolecules.
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Methoxyethyl Group: Attached at the 7-position, this group contributes to the compound's solubility and stability.
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4-Methoxyphenyl Group: Linked via an ethyl chain, this group enhances the compound's lipophilicity and potential biological activity.
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Imino and Carbonyl Groups: These functional groups are essential for the compound's chemical reactivity and potential therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include:
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Condensation Reactions: To form the triazatricyclo core.
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Alkylation Reactions: To introduce the methoxyethyl and methoxyphenyl groups.
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Amidation Reactions: To form the carboxamide linkage.
Optimization of these methods can enhance yield and purity, often employing techniques like continuous flow synthesis and environmentally friendly solvents to minimize waste.
Biological Activities
Preliminary studies suggest that compounds with similar motifs exhibit various biological activities, including:
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Antimicrobial Properties: Potential to inhibit microbial growth.
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Anticancer Properties: Possible interaction with cancer cells to inhibit proliferation.
The mechanism of action likely involves interaction with specific biological macromolecules such as proteins or nucleic acids.
Stability and Reactivity
Relevant data from studies indicate that similar compounds have shown significant stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.
Potential Applications
The potential applications for this compound include:
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Pharmacological Research: Due to its intricate chemical properties and potential therapeutic effects.
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Drug Discovery: As a candidate for further investigation in medicinal chemistry.
Table: Comparison of Similar Triazatricyclo Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Triazatricyclo framework, methoxyethyl and methoxyphenyl groups | Specific substituents enhance biological activity |
| 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca | Similar triazatricyclo framework | Contains dimethoxy group instead of methoxy |
| Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)-2-oxo | Different heterocyclic moiety | Incorporates thiophene which may alter reactivity |
Future Research Directions
Future studies should focus on:
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In-depth Mechanistic Studies: Utilizing techniques like surface plasmon resonance or isothermal titration calorimetry to elucidate detailed mechanisms of action.
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Structure Optimization: Further modification of the compound to enhance its therapeutic potential.
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Biological Activity Evaluation: Comprehensive assessment of its antimicrobial and anticancer properties in vitro and in vivo.
Given the limited availability of specific data on this compound, further research is necessary to fully explore its potential applications and biological activities.
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